molecular formula C21H19NO5 B169084 Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester CAS No. 136902-63-1

Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester

Cat. No. B169084
M. Wt: 365.4 g/mol
InChI Key: CHTNMZRJDIKRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester, also known as cyanobenzyl butyl ether (CBBE), is a chemical compound with potential applications in scientific research. CBBE is a synthetic compound that is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs.

Mechanism Of Action

The mechanism of action of CBBE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It may also interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.

Biochemical And Physiological Effects

CBBE has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have analgesic effects, which may be due to its interaction with cellular signaling pathways involved in pain sensation. CBBE has been shown to have anticancer effects, which may be due to its ability to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using CBBE in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. CBBE is also relatively stable and can be stored for long periods of time. However, one limitation of using CBBE in lab experiments is its potential toxicity. Studies have shown that CBBE may have toxic effects on certain cells, and caution should be taken when handling the compound.

Future Directions

Future research on CBBE could focus on its potential use in the development of drugs for the treatment of various diseases. Studies could also investigate the mechanism of action of CBBE in more detail, as well as its potential toxicity and safety profile. In addition, research could explore the synthesis of analogs of CBBE with improved pharmacological properties.

Synthesis Methods

CBBE can be synthesized through a multi-step process that involves the reaction of 4-cyanophenol with butyl bromide to produce 4-butoxyphenyl cyanide. This intermediate is then reacted with 4-acetoxybenzoic acid in the presence of a catalyst to yield CBBE. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

CBBE has been used in scientific research for its potential pharmacological properties. Studies have shown that CBBE has anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. CBBE has been studied for its potential use in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

136902-63-1

Product Name

Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate

InChI

InChI=1S/C21H19NO5/c1-2-20(23)26-14-4-3-13-25-18-11-7-17(8-12-18)21(24)27-19-9-5-16(15-22)6-10-19/h2,5-12H,1,3-4,13-14H2

InChI Key

CHTNMZRJDIKRPJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

synonyms

Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester

Origin of Product

United States

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